molecular formula C15H13BrO3S2 B12787705 S-(2-(4-Bromophenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate CAS No. 31377-94-3

S-(2-(4-Bromophenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate

Cat. No.: B12787705
CAS No.: 31377-94-3
M. Wt: 385.3 g/mol
InChI Key: LZHHYIPJKICXTM-UHFFFAOYSA-N
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Description

S-(2-(4-Bromophenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate is a chemical compound with the molecular formula C15H13BrO3S2. This compound is known for its unique structural features, which include a bromophenyl group, an oxoethyl group, and a methylbenzenesulfonothioate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-(4-Bromophenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate typically involves the reaction of 4-bromobenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then treated with a thiol reagent to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

S-(2-(4-Bromophenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(2-(4-Bromophenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate has several applications in scientific research:

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(2-(4-Bromophenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with cysteine residues, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its potential therapeutic applications, where it can modulate the activity of target proteins involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    S-(4-Bromophenyl) 4-methylbenzenesulfonothioate: Similar structure but lacks the oxoethyl group.

    S-(4-Chlorophenyl) 4-methylbenzenesulfonothioate: Similar structure with a chlorine atom instead of bromine.

    S-(4-Methylphenyl) 4-methylbenzenesulfonothioate: Similar structure with a methyl group instead of bromine.

Uniqueness

S-(2-(4-Bromophenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate is unique due to the presence of the oxoethyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and enhances its utility in various applications .

Properties

CAS No.

31377-94-3

Molecular Formula

C15H13BrO3S2

Molecular Weight

385.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(4-methylphenyl)sulfonylsulfanylethanone

InChI

InChI=1S/C15H13BrO3S2/c1-11-2-8-14(9-3-11)21(18,19)20-10-15(17)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3

InChI Key

LZHHYIPJKICXTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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